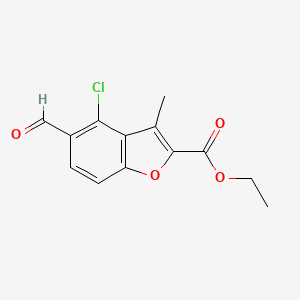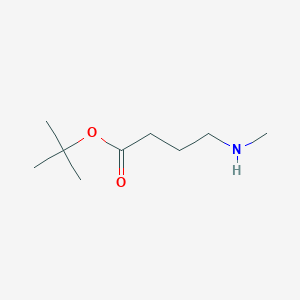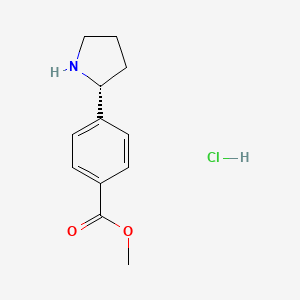![molecular formula C10H18N2O B3100953 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1380386-77-5](/img/structure/B3100953.png)
2-Ethyl-2,8-diazaspiro[4.5]decan-3-one
Overview
Description
2-Ethyl-2,8-diazaspiro[4.5]decan-3-one is a chemical compound with the molecular formula C10H18N2O. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one are Receptor Interacting Protein Kinase 1 (RIPK1) and TYK2/JAK1 . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death . TYK2/JAK1 are key regulators of immune responses and inflammation .
Mode of Action
This compound inhibits the kinase activity of RIPK1, blocking the activation of the necroptosis pathway . It also acts as a selective dual inhibitor of TYK2/JAK1 .
Biochemical Pathways
By inhibiting RIPK1, this compound prevents the activation of necroptosis, a pathway that leads to cell death . The inhibition of TYK2/JAK1 disrupts the signaling pathways that regulate the expression of genes related to immune responses and inflammation .
Result of Action
The inhibition of RIPK1 by this compound can prevent necroptosis, thereby protecting cells from death . Its action on TYK2/JAK1 can regulate the expression of related genes and the formation of Th1, Th2, and Th17 cells, leading to anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one typically involves the reaction of appropriate amines with cyclic ketones under specific conditions. One common method includes the use of N-alkylation reactions where the nitrogen atoms in the amine react with the carbonyl group of the ketone, forming the spiro structure . The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-Ethyl-2,8-diazaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-ulcer activity.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 8-Hexyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
2-Ethyl-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific spiro structure and the presence of both nitrogen and oxygen atoms within the rings. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-ethyl-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-2-12-8-10(7-9(12)13)3-5-11-6-4-10/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEOILWMDWYNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCNCC2)CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![tert-Butyl N-{2-bromo-[1,2,4]triazolo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B3100938.png)


